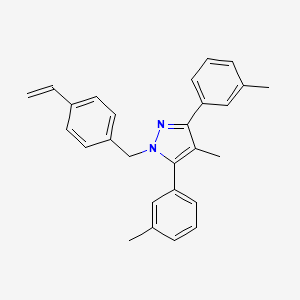
(5Z)-5-(2,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(5Z)-5-(2,4-dimethoxybenzylidene)-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but its structure reveals its complexity. Let’s break it down:
- The compound belongs to the thiazolidinone family, characterized by a five-membered ring containing sulfur and nitrogen atoms.
- The “5Z” in the name indicates the geometry of the double bond between the two carbon atoms (Z = cis configuration).
- The substituents include a furan ring, a benzylidene group, and two methoxy (OCH₃) groups.
Preparation Methods
Synthetic Routes::
Hantzsch Synthesis:
Knoevenagel Reaction:
Other Approaches:
- While not widely produced industrially, research laboratories synthesize this compound for further investigation.
Chemical Reactions Analysis
Oxidation: The thiazolidinone ring can undergo oxidation to form a thiazolidinedione.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The benzylidene group can be modified via nucleophilic substitution.
Common Reagents: Thiourea, aldehydes, β-ketoesters, and various oxidants/reducing agents.
Major Products: Thiazolidinones, thiazolidinediones, and their derivatives.
Scientific Research Applications
Medicine: Thiazolidinones exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
Chemistry: Used as building blocks in organic synthesis.
Industry: Limited applications due to complexity, but potential exists in drug discovery.
Mechanism of Action
Targets: Depends on the specific derivative, but interactions with enzymes, receptors, or DNA are likely.
Pathways: Further studies needed to elucidate specific pathways.
Comparison with Similar Compounds
Unique Features: The combination of furan, benzylidene, and thiazolidinone motifs sets this compound apart.
Similar Compounds: Related thiazolidinones, such as 2-thioxo-4-thiazolidinones and 2-iminothiazolidinones.
Properties
Molecular Formula |
C17H15NO4S2 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15NO4S2/c1-20-12-6-5-11(14(9-12)21-2)8-15-16(19)18(17(23)24-15)10-13-4-3-7-22-13/h3-9H,10H2,1-2H3/b15-8- |
InChI Key |
YNMMYMFENMXUBK-NVNXTCNLSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1-{1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)amino]-1-oxobutan-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B10915839.png)
![5-[4-(Propan-2-yl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B10915848.png)
![6-(furan-2-yl)-3-methyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915853.png)
![(2Z)-4-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10915854.png)
![3-Chloro-2-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10915861.png)
![1-(Butan-2-yl)-7-methyl-4-oxo-2-sulfanyl-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B10915866.png)

![6-(4-fluorophenyl)-3-methyl-N-[4-(1H-pyrazol-1-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915873.png)
![4-chloro-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(3-methoxyphenyl)-1H-pyrazole](/img/structure/B10915889.png)
![4-(difluoromethyl)-6-(4-methoxyphenyl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10915890.png)
![1-[4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B10915897.png)

![2-[3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B10915911.png)
![N-(2,4-dimethylphenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915919.png)
